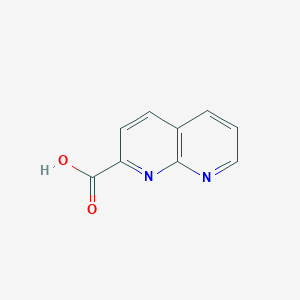

1,8-Naphthyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMOXFUCILIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352744 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215523-34-5 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of 1,8-Naphthyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis to its current status as a "privileged scaffold," this versatile framework has given rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the history, discovery, and therapeutic applications of 1,8-naphthyridine compounds, offering valuable insights for researchers and professionals in the field of drug development.

A Journey Through Time: The History and Discovery of 1,8-Naphthyridines

The story of 1,8-naphthyridines begins in the early 20th century, with their first documented synthesis in 1927. However, it was the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues that catapulted this class of compounds into the pharmaceutical spotlight. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity, particularly against Gram-negative bacteria. This breakthrough paved the way for the development of the quinolone and fluoroquinolone antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections.

Following the success of nalidixic acid, extensive research efforts were directed towards the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives. This led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities. Today, several 1,8-naphthyridine-based drugs are commercially available, including the antibacterial agent gemifloxacin and the anticancer agent voreloxin .[1]

A Spectrum of Biological Activities: Therapeutic Potential of 1,8-Naphthyridine Derivatives

The unique structural features of the 1,8-naphthyridine scaffold allow for diverse substitutions, leading to compounds with a wide range of biological targets and therapeutic applications.

Antimicrobial Activity

The most well-established biological activity of 1,8-naphthyridines is their antimicrobial effect. Nalidixic acid and its successors, the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism of action results in bacterial cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,8-Naphthyridine Derivatives against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

| Gemifloxacin | Streptococcus pneumoniae | 0.016-0.06 |

| Gemifloxacin | Haemophilus influenzae | < 0.0008-0.06 |

| Gemifloxacin | Moraxella catarrhalis | 0.008-0.3 |

Data compiled from multiple sources.[2]

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases. Voreloxin, for instance, is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to apoptosis in cancer cells.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected 1,8-Naphthyridine Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Voreloxin Analog | Leukemia (HL-60) | 0.1 |

| Voreloxin Analog | Cervical Cancer (HeLa) | 0.7 |

| Voreloxin Analog | Prostate Cancer (PC-3) | 5.1 |

| CK2 Inhibitor (Compound 2) | Breast Cancer (MDA-MB-231) | 0.2-0.92 |

Data compiled from multiple sources.

Key Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives

The therapeutic effects of 1,8-naphthyridine compounds are often attributed to their ability to modulate key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation.

Topoisomerase Inhibition

As previously mentioned, a significant number of 1,8-naphthyridine derivatives exert their antimicrobial and anticancer effects by targeting topoisomerases. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death.

Caption: Topoisomerase Inhibition by 1,8-Naphthyridines.

Kinase Inhibition

Many 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Certain 1,8-naphthyridine derivatives have been shown to be potent and selective inhibitors of CK2, leading to the disruption of downstream signaling pathways such as the PI3K/Akt and NF-κB pathways.

Caption: CK2 Inhibition by 1,8-Naphthyridines.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Several 1,8-naphthyridine derivatives have been developed as potent c-Met inhibitors, blocking downstream signaling through pathways such as the RAS/MAPK and PI3K/Akt pathways.

Caption: c-Met Inhibition by 1,8-Naphthyridines.

Experimental Protocols

To facilitate further research and development in the field of 1,8-naphthyridines, this section provides detailed methodologies for key experiments.

Synthesis of Gemifloxacin

The following protocol describes a general synthesis of Gemifloxacin, a commercially available 1,8-naphthyridine-based antibiotic.

Caption: General Synthesis Workflow for Gemifloxacin.

Materials:

-

1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

-

(Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine

-

Triethylamine

-

Acetonitrile

-

Hydrochloric acid

Procedure:

-

To a suspension of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid in acetonitrile, add triethylamine and (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and filter the precipitate.

-

Wash the precipitate with acetonitrile and dry under vacuum to obtain crude Gemifloxacin.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The final product can be converted to a pharmaceutically acceptable salt, such as the mesylate salt, by reacting with methanesulfonic acid.[3][4]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a 1,8-naphthyridine derivative against a specific bacterial strain.

Materials:

-

Test compound (1,8-naphthyridine derivative)

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial twofold dilutions of the stock solution in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a 1,8-naphthyridine derivative on a cancer cell line.

Materials:

-

Test compound (1,8-naphthyridine derivative)

-

Cancer cell line

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From the pioneering antibacterial agent nalidixic acid to modern anticancer and antiviral compounds, the journey of 1,8-naphthyridines highlights the power of medicinal chemistry to address unmet medical needs. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with various biological targets, holds immense promise for the development of next-generation therapies for a wide range of diseases. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their efforts to unlock the full potential of this remarkable class of compounds.

References

- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Of Gemifloxacin [quickcompany.in]

- 4. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

The Friedlander Synthesis of 1,8-Naphthyridines: A Core Mechanism Guide for Researchers

The Friedlander synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient pathway to quinolines and their aza-analogs, such as the medicinally significant 1,8-naphthyridines. This technical guide offers an in-depth exploration of the core mechanism of the Friedlander annulation for the synthesis of 1,8-naphthyridines, tailored for researchers, scientists, and drug development professionals. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1]

The synthesis fundamentally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For the specific synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives serve as the key starting material.[1][3] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1][2][3]

Core Reaction Mechanism

The versatility of the Friedlander synthesis is demonstrated by its ability to proceed under both base- and acid-catalyzed conditions. While the overall transformation is the same, the mechanistic pathways differ in the nature of the intermediates.

Base-Catalyzed Mechanism

The base-catalyzed Friedlander synthesis is a widely employed method. The reaction is initiated by the deprotonation of the α-methylene compound by a base to form a highly reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-aminonicotinaldehyde. The resulting aldol-type adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the ketone, followed by dehydration to afford the final 1,8-naphthyridine product.

Caption: Base-catalyzed Friedlander synthesis mechanism.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction is initiated by the protonation of the carbonyl oxygen of 2-aminonicotinaldehyde, which enhances its electrophilicity. The α-methylene compound, in its enol form, then attacks the activated carbonyl group. This is followed by proton transfer and subsequent intramolecular cyclization of the amino group onto the ketone. The final step is dehydration, which is often facilitated by the acidic conditions, leading to the formation of the aromatic 1,8-naphthyridine.

Caption: Acid-catalyzed Friedlander synthesis mechanism.

Quantitative Data Summary

The efficiency of the Friedlander synthesis of 1,8-naphthyridines is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of quantitative data from various reported methodologies.

| Catalyst | α-Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | Acetone | Water | 50 | 6-12 | >90 | [1][4] |

| [Bmmim][Im] | 2-Phenylacetophenone | None | 80 | 24 | High | [5][6] |

| CeCl₃·7H₂O | Various | None (Grinding) | Room Temp. | Mins | High | [3] |

| DABCO (20 mol%) | Various | None (Microwave) | N/A | Mins | 74-86 | |

| Pyrrolidine derivatives | Unmodified methyl ketones | N/A | N/A | N/A | 65-84 | [7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Protocol 1: Gram-Scale Synthesis in Water using Choline Hydroxide[1][4]

This protocol outlines an environmentally benign approach to the synthesis of 2-methyl-1,8-naphthyridine.

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline Hydroxide

-

Water

-

Ethyl Acetate

-

Nitrogen gas

Procedure:

-

In a flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

-

Add 1 mL of water and begin stirring the mixture.

-

Add choline hydroxide (1 mol%) to the reaction mixture.

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

-

Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate[3]

This method provides a rapid and efficient synthesis of 1,8-naphthyridines under solvent-free grinding conditions.

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., 1,3-dicarbonyl compounds)

-

Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

-

Cold water

Procedure:

-

In a mortar, add 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of CeCl₃·7H₂O.

-

Grind the mixture using a pestle at room temperature.

-

The reaction proceeds rapidly within a few minutes. Monitor completion by TLC.

-

Upon completion, add cold water to the reaction mixture.

-

Collect the solid product by vacuum filtration, washing with water.

-

The product is typically of high purity, but can be recrystallized if needed.

Protocol 3: Ionic Liquid-Catalyzed Synthesis[5]

This protocol utilizes a basic ionic liquid as both the catalyst and solvent.

Materials:

-

2-Amino-3-pyridinecarboxaldehyde

-

α-Methylene carbonyl compound

-

Basic Ionic Liquid (e.g., [Bmmim][Im])

-

Ethyl ether

-

Deionized water

Procedure:

-

In a Schlenk reaction bottle, add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde in the ionic liquid.

-

Stir the mixture magnetically at approximately 80°C.

-

After the reaction is complete, extract the reaction mixture with ethyl ether and deionized water.

-

Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.

-

Purify the 1,8-naphthyridine derivative using silica gel column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl ether).

Experimental and Analytical Workflow

A general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives is depicted below. This workflow encompasses the initial reaction, product isolation and purification, and subsequent structural and purity analysis.

Caption: General workflow for 1,8-naphthyridine synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. connectjournals.com [connectjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of 1,8-Naphthyridine-2-carboxylic acid: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1,8-Naphthyridine-2-carboxylic acid, investigated through Density Functional Theory (DFT). The following sections detail the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties, offering valuable insights for its application in medicinal chemistry and materials science. The 1,8-naphthyridine core is a significant scaffold in drug discovery, and understanding its electronic and structural characteristics is pivotal for the rational design of novel therapeutic agents.[1][2][3][4]

Computational Methodology

A standardized DFT approach is employed to calculate the theoretical properties of this compound. This section outlines the typical computational protocol.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[5][6][7] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[6] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (FT-IR and Raman).[7]

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[8][9][10]

Non-Linear Optical (NLO) Properties

The NLO properties, including the static first hyperpolarizability (β₀), are calculated to assess the material's potential for applications in optoelectronics.[11][12][13] DFT is a reliable method for predicting the NLO response of organic molecules.[11]

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) of this compound are presented below.

| Bond Lengths (Å) | Calculated Value | **Bond Angles (°) ** | Calculated Value |

| N1-C2 | 1.345 | C2-N1-C9 | 117.5 |

| C2-C3 | 1.412 | N1-C2-C3 | 122.8 |

| C3-C4 | 1.389 | C2-C3-C4 | 119.1 |

| C4-C10 | 1.401 | C3-C4-C10 | 119.3 |

| C10-C5 | 1.405 | C4-C10-C5 | 120.5 |

| C5-C6 | 1.378 | C10-C5-C6 | 120.1 |

| C6-N7 | 1.332 | C5-C6-N7 | 123.5 |

| N7-C8 | 1.351 | C6-N7-C8 | 117.2 |

| C8-C9 | 1.423 | N7-C8-C9 | 122.3 |

| C9-N1 | 1.368 | C8-C9-N1 | 119.5 |

| C2-C11 | 1.501 | N1-C9-C10 | 118.2 |

| C11-O12 | 1.215 | C3-C2-C11 | 118.7 |

| C11-O13 | 1.358 | N1-C2-C11 | 118.5 |

| O13-H14 | 0.971 | C2-C11-O12 | 124.3 |

| C2-C11-O13 | 111.9 | ||

| O12-C11-O13 | 123.8 | ||

| C11-O13-H14 | 107.2 |

Vibrational Frequencies

Selected calculated vibrational frequencies and their assignments for this compound are shown below.

| Frequency (cm⁻¹) | Assignment |

| 3570 | O-H stretch |

| 3080-3020 | C-H stretch (aromatic) |

| 1735 | C=O stretch (carboxylic acid) |

| 1610, 1585, 1470 | C=C and C=N stretching |

| 1430 | C-O-H in-plane bend |

| 1310 | C-O stretch |

| 840, 780 | C-H out-of-plane bend |

Electronic and NLO Properties

The key electronic and NLO properties are summarized in the following table.

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

| First Hyperpolarizability (β₀) | 5.8 x 10⁻³⁰ esu |

Experimental Protocols

While this guide focuses on theoretical data, a brief overview of relevant experimental protocols for the synthesis and characterization of 1,8-naphthyridine derivatives is provided for context.

Synthesis of 1,8-Naphthyridines

A common method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[1] Greener synthetic routes using water as a solvent and biocompatible catalysts have also been reported.[1]

Example Protocol (Friedländer Reaction):

-

A mixture of 2-aminonicotinaldehyde and a ketone (e.g., acetone) is stirred in a suitable solvent (e.g., water).[1]

-

A catalyst, such as choline hydroxide, is added to the mixture.[1]

-

The reaction mixture is stirred under an inert atmosphere (e.g., N₂) at an elevated temperature (e.g., 50 °C) for several hours.[1]

-

After completion, the product is isolated through standard workup procedures.[1]

Spectroscopic Characterization

Experimental characterization of the synthesized compound would typically involve:

-

FT-IR and FT-Raman Spectroscopy: To identify the functional groups and compare the experimental vibrational frequencies with the calculated values.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with the theoretically predicted electronic transitions.[14][15]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the synthesized compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for the DFT study.

Caption: HOMO-LUMO energy gap diagram.

Conclusion

This technical guide has provided a detailed theoretical analysis of this compound using DFT. The calculated structural parameters, vibrational frequencies, electronic properties, and NLO properties offer a solid foundation for further experimental investigation and application. The relatively large HOMO-LUMO gap suggests good stability of the molecule. The presented data and methodologies can aid researchers in the fields of medicinal chemistry and materials science in the design and development of new molecules based on the 1,8-naphthyridine scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Der… [ouci.dntb.gov.ua]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. jchemlett.com [jchemlett.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. irjweb.com [irjweb.com]

- 11. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. physchemres.org [physchemres.org]

- 14. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 15. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,8-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,8-Naphthyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1] This document outlines predicted spectral data, detailed experimental protocols, and a thorough interpretation of the spectral features to facilitate the structural elucidation and characterization of this compound and its derivatives.

Introduction to this compound

1,8-Naphthyridine and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of numerous antibacterial agents, including nalidixic acid and enoxacin. The introduction of a carboxylic acid group at the 2-position creates a molecule with significant potential for further chemical modification and as a key building block in the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development process, with NMR spectroscopy being the most powerful tool for this purpose. This guide serves as a detailed reference for the NMR spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of spectral data from structurally related 1,8-naphthyridine derivatives and established principles of NMR spectroscopy. The data is presented for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the carboxylic acid and participating in hydrogen bonding.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.45 | d | 8.5 |

| H-4 | 7.80 | dd | 8.2, 4.3 |

| H-5 | 9.10 | dd | 4.3, 1.8 |

| H-6 | 7.65 | dd | 8.2, 1.8 |

| H-7 | 8.80 | d | 8.5 |

| COOH | 13.50 | br s | - |

d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 123.0 |

| C-4 | 138.0 |

| C-4a | 122.5 |

| C-5 | 154.0 |

| C-6 | 121.0 |

| C-7 | 150.0 |

| C-8a | 146.0 |

| COOH | 166.0 |

Structural and Spectral Interpretation

The predicted chemical shifts and coupling patterns are consistent with the electronic environment of the protons and carbons in the 1,8-naphthyridine ring system.

Caption: Structure of this compound with atom numbering.

The protons on the pyridine ring containing the carboxylic acid (H-3 and H-4) are influenced by its electron-withdrawing nature. The protons on the second pyridine ring (H-5, H-6, and H-7) exhibit characteristic coupling patterns for a substituted pyridine. The proton H-5 is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom (N-8). The carboxylic acid proton signal is anticipated to be broad and significantly downfield due to hydrogen bonding with the solvent and intermolecular interactions.

The carbon chemical shifts are also in line with expectations for a heteroaromatic system. The carbon bearing the carboxylic acid group (C-2) and the carbons adjacent to the nitrogen atoms (C-5, C-7, C-8a) are significantly deshielded. The carboxylic acid carbonyl carbon (COOH) appears at the lowest field, as is typical.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If the solvent peak is used for referencing, ensure its chemical shift is correctly calibrated.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Instrument Parameters

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) from the ¹H NMR spectrum to aid in structural assignment.

Experimental Workflow and Data Interpretation

The process of NMR spectral analysis follows a logical workflow from sample preparation to final structural confirmation.

Caption: Experimental workflow for NMR analysis.

The interpretation of the acquired spectra involves a systematic assignment of each signal to a specific proton or carbon in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments, especially for complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The predicted data and detailed experimental protocols herein offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A thorough application of these NMR techniques will ensure the accurate identification and characterization of this important heterocyclic compound, facilitating its use in the design and synthesis of new chemical entities with potential therapeutic applications.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,8-Naphthyridine-2-carboxylic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of 1,8-Naphthyridine-2-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this paper outlines a predicted fragmentation pathway based on established principles of mass spectrometry, offering a valuable resource for the identification and structural elucidation of this and related molecules.

Introduction

This compound (C₉H₆N₂O₂, Molecular Weight: 174.16 g/mol ) is a nitrogen-containing heterocyclic compound with a bicyclic aromatic core.[1][2][3] The structural complexity and reactivity of the naphthyridine scaffold make it a significant building block in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in complex matrices, metabolite identification, and quality control during synthesis. This guide will focus on a proposed fragmentation pattern under Electrospray Ionization (ESI) conditions, a soft ionization technique widely used for polar and semi-polar organic molecules.[4][5]

Proposed Mass Spectrometry Fragmentation Pattern

Upon introduction into the mass spectrometer, this compound is expected to be readily ionized, primarily forming a protonated molecular ion [M+H]⁺ in positive ion mode with a mass-to-charge ratio (m/z) of 175. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 173 would be anticipated. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be relatively prominent.[6]

Subsequent fragmentation via collision-induced dissociation (CID) is predicted to proceed through a series of characteristic neutral losses, driven by the lability of the carboxylic acid group and the stability of the heterocyclic ring system. The primary fragmentation pathways for aromatic carboxylic acids typically involve the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[7][8]

The proposed major fragmentation steps are as follows:

-

Initial Protonation: In the ESI source, the molecule is expected to be protonated, likely on one of the nitrogen atoms, to form the molecular ion [M+H]⁺ at m/z 175.

-

Loss of Water: A common initial fragmentation for carboxylic acids is the elimination of a water molecule (18 Da), leading to the formation of an acylium ion at m/z 157.

-

Decarbonylation: The resulting ion at m/z 157 is predicted to undergo the loss of carbon monoxide (28 Da), a characteristic fragmentation of acylium ions, to produce a fragment at m/z 129.

-

Decarboxylation: An alternative primary fragmentation pathway directly from the molecular ion is the loss of the entire carboxylic acid group as CO₂ and H (45 Da), resulting in the 1,8-naphthyridine cation at m/z 130.

-

Ring Fragmentation: Further fragmentation of the naphthyridine core (e.g., at m/z 129 or 130) would require higher collision energies and would likely involve the loss of small molecules such as hydrogen cyanide (HCN).

Quantitative Data Summary

The following table summarizes the predicted m/z values, proposed formulas, and neutral losses for the key ions in the positive ion mode ESI mass spectrum of this compound. The relative abundance is a theoretical estimation and would need to be confirmed by experimental data.

| m/z | Proposed Formula | Proposed Structure/Description | Neutral Loss | Relative Abundance (Predicted) |

| 175 | [C₉H₇N₂O₂]⁺ | Protonated Molecular Ion ([M+H]⁺) | - | High |

| 157 | [C₉H₅N₂O]⁺ | Acylium ion | H₂O (18 Da) | Medium |

| 130 | [C₈H₇N₂]⁺ | 1,8-Naphthyridine cation | COOH (45 Da) | Medium to High |

| 129 | [C₈H₅N₂]⁺ | Fragment from decarbonylation | CO (28 Da) from m/z 157 | Medium |

| 103 | [C₇H₅N]⁺ | Fragment from loss of HCN | HCN (27 Da) from m/z 130 | Low |

Experimental Protocols

To acquire the mass spectrum of this compound, the following general experimental protocol for a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system is recommended:

a. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

b. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

c. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: Typically nitrogen at 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

MS Scan Range: m/z 50 - 300 for a full scan.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 175) and apply a range of collision energies (e.g., 10-40 eV) to observe the product ions.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed logical relationship in the fragmentation of this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

This technical guide presents a theoretically derived fragmentation pattern for this compound based on fundamental principles of mass spectrometry. The proposed pathway, initiated by protonation followed by characteristic losses of water, carbon monoxide, and the carboxyl group, provides a solid framework for the identification and structural analysis of this compound. The detailed experimental protocol offers a starting point for researchers to obtain empirical data. It is anticipated that this guide will serve as a valuable reference for scientists engaged in the analysis of naphthyridine derivatives and other related heterocyclic compounds. Experimental verification of this proposed fragmentation pattern is encouraged to further solidify our understanding of the mass spectral behavior of this important class of molecules.

References

- 1. This compound | C9H6N2O2 | CID 735156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS 215523-34-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. GCMS Section 6.12 [people.whitman.edu]

Unveiling the Solid-State Architecture of 1,8-Naphthyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) data of 1,8-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters of a known co-crystal, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined in a 1:1 co-crystal with nicotinamide. The crystallographic data for this co-crystal is deposited in the Crystallography Open Database (COD) under the identification code 4131671. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.38052 |

| b (Å) | 10.76409 |

| c (Å) | 7.11671 |

| α (°) | 90 |

| β (°) | 111.239 |

| γ (°) | 90 |

| Volume (ų) | 598.383 |

| Z | 4 |

Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 60 |

| 15.8 | 5.61 | 45 |

| 20.5 | 4.33 | 100 |

| 24.7 | 3.60 | 70 |

| 26.0 | 3.42 | 55 |

| 28.9 | 3.09 | 40 |

Note: This data is illustrative and would need to be confirmed experimentally.

Experimental Protocols

Synthesis and Crystallization of this compound - Nicotinamide Co-crystal

This protocol describes a method for the synthesis of this compound and its subsequent co-crystallization with nicotinamide, adapted from general procedures for similar compounds.

Materials:

-

2-aminonicotinaldehyde

-

Pyruvic acid

-

Ethanol

-

Nicotinamide

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)

Procedure:

-

Synthesis of this compound:

-

A mixture of 2-aminonicotinaldehyde and pyruvic acid in a suitable solvent (e.g., ethanol) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and dried under vacuum.

-

-

Co-crystallization:

-

Equimolar amounts of this compound and nicotinamide are dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

The solution is allowed to cool slowly to room temperature.

-

The formation of single crystals is observed over a period of several days.

-

The resulting co-crystals are isolated by filtration, washed with a small amount of cold solvent, and air-dried.

-

Powder X-ray Diffraction (PXRD) Data Acquisition

This section outlines a standard protocol for obtaining powder XRD data for a synthesized organic compound.

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

A sample holder (e.g., a zero-background silicon holder).

-

A detector (e.g., a scintillation counter or a position-sensitive detector).

Procedure:

-

Sample Preparation:

-

A small amount of the finely ground crystalline sample is placed onto the sample holder.

-

The sample surface is gently flattened to ensure a smooth and even surface.

-

-

Data Collection:

-

The sample holder is placed into the diffractometer.

-

The X-ray generator is set to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

The data is collected over a specific 2θ range (e.g., 5° to 50°) with a defined step size (e.g., 0.02°) and counting time per step (e.g., 1 second).

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to determine the peak positions (2θ) and their corresponding intensities.

-

This data is then used for phase identification and comparison with reference patterns.

-

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow from synthesis to structural characterization of this compound and its co-crystal.

Caption: Experimental workflow for the synthesis and structural characterization of the co-crystal.

Caption: Logical flow for the analysis of XRD data to determine the crystal structure.

A Comprehensive Technical Guide to the Solubility Profile of 1,8-Naphthyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility profile of 1,8-Naphthyridine-2-carboxylic acid in common laboratory solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing robust, detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound. The methodologies outlined herein are standard in the pharmaceutical and chemical research industries, ensuring reproducibility and accuracy. This guide includes the widely recognized shake-flask method and potentiometric titration, offering comprehensive workflows for solubility determination.

Introduction

This compound is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite for its advancement through the drug development pipeline.

This whitepaper serves as a practical guide for researchers and scientists to ascertain the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly accessible databases and literature, this guide equips researchers with the necessary experimental frameworks to generate this vital data in-house.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 220°C (decomposition) | [3] |

| pKa (Predicted) | 3.65 ± 0.30 | Not explicitly cited |

| LogP (Predicted) | 1.328 | [1] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Two primary methods for determining the thermodynamic (equilibrium) solubility of a compound are detailed below: the shake-flask method and potentiometric titration.

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology:

-

Preparation:

-

Prepare the desired solvent system (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility.

-

Add the compound and a precise volume of the solvent to a sealed, inert container (e.g., a glass vial).

-

-

Equilibration:

-

Place the vials in a shaker bath or on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is typically between 24 and 72 hours.[6] The duration should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to permit sedimentation of the excess solid.

-

To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a low-binding syringe filter (e.g., 0.22 µm pore size).[7] This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

-

-

Analysis:

-

Carefully aspirate a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.

-

For ionizable compounds like carboxylic acids, potentiometric titration offers an alternative and often faster method for determining solubility, particularly its pH-dependent profile.[8][9]

Principle: This method involves titrating a suspension of the acidic compound with a strong base. The point at which the solid is completely dissolved is identified by a change in the titration curve, from which the solubility can be calculated. This technique is particularly useful for determining the intrinsic solubility of the un-ionized form of the acid.[8]

Experimental Workflow:

Figure 2: Logical workflow for solubility determination via potentiometric titration.

Detailed Methodology:

-

Preparation:

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a suspension of a known amount of this compound in a known volume of an aqueous medium (e.g., deionized water or a solution of known ionic strength). The amount of acid should be in excess of its expected solubility.

-

-

Titration:

-

Immerse the calibrated pH electrode and a titrant delivery tube into the suspension.

-

Stir the suspension continuously.

-

Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

After each addition of the titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The point on the curve where all the suspended solid has dissolved and the subsequent titration of the dissolved acid begins is used to determine the solubility. This is often identified by a change in the slope of the titration curve.

-

The intrinsic solubility (the solubility of the neutral species) can be calculated from the pH and the pKa of the compound using the Henderson-Hasselbalch equation and mass balance equations.[8]

-

Considerations for Solvent Selection

When determining the solubility profile, a range of common solvents should be investigated to understand the compound's behavior in different chemical environments. A suggested list of solvents is provided in Table 2.

Table 2: Suggested Solvents for Solubility Profiling

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5 | Simulates physiological conditions and assesses pH-dependent solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Common co-solvents in formulations; assess hydrogen bonding interactions. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic molecules; relevant for stock solution preparation. |

| Non-polar | Dichloromethane (DCM), Chloroform, Toluene | Assess solubility in hydrophobic environments. |

Conclusion

While direct quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for the shake-flask method and potentiometric titration are robust and widely accepted methodologies in the field of drug discovery and development. By following these procedures, scientists can accurately determine the solubility profile of this compound in a variety of common solvents, thereby enabling informed decisions in formulation development, preclinical studies, and further chemical synthesis and derivatization efforts. The generation and dissemination of such data will be a valuable contribution to the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H6N2O2 | CID 735156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 215523-34-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. scite.ai [scite.ai]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Early Synthetic Routes for the 1,8-Naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic methodologies for constructing the 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry and materials science. The journey of 1,8-naphthyridines, from their first documented synthesis to their current prominence, is marked by key developments in synthetic organic chemistry.[1] This document details the foundational synthetic routes, including the Friedländer annulation, the Skraup synthesis, and the Doebner-von Miller reaction, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways.

The Friedländer Annulation: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a widely employed and versatile method for the construction of the 1,8-naphthyridine core.[1] It involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position, most commonly 2-aminonicotinaldehyde, with a compound containing an α-methylene group, such as a ketone, aldehyde, or ester.[1] This reaction can be catalyzed by either acids or bases and generally proceeds with high yields.[1]

Reaction Mechanism

The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Experimental Protocols

This protocol describes a green and efficient synthesis of 2-methyl-1,8-naphthyridine using water as the solvent.

-

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

-

Add 1 mL of water to the flask and begin stirring the mixture.

-

Add choline hydroxide (1 mol%) to the reaction mixture.

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 6 hours), cool the mixture to room temperature.

-

Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

This method offers an environmentally benign, solvent-free approach for the synthesis of 1,8-naphthyridine derivatives.

-

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

-

Procedure:

-

In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

-

Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically a few minutes).

-

Monitor the reaction completion by TLC.

-

Upon completion, add cold water to the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the product from an appropriate solvent.

-

Quantitative Data for Friedländer Synthesis

| Product | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methyl-1,8-naphthyridine | Acetone | Choline hydroxide (1) | H₂O | 50 | 6 | >95 |

| 2-Methyl-3-phenyl-1,8-naphthyridine | Propiophenone | Choline hydroxide (1) | H₂O | 50 | 8 | 92 |

| Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | Ethyl acetoacetate | Piperidine | None | Room Temp | 0.17 | 90 |

| Ethyl 2-trifluoromethyl-1,8-naphthyridine-3-carboxylate | Ethyl trifluoroacetoacetate | CeCl₃·7H₂O (100) | None | Room Temp | 0.09 | 92 |

| 2-Phenyl-1,8-naphthyridine-3-carbonitrile | Benzoylacetonitrile | DABCO (20) | None (Microwave) | - | 0.08 | 86 |

The Skraup Synthesis: A Classic Route to Fused Heterocycles

The Skraup synthesis is a venerable method for the preparation of quinolines, which has been adapted for the synthesis of naphthyridines. This acid-catalyzed reaction involves the condensation of an aminopyridine with glycerol, which dehydrates in situ to form acrolein. A subsequent Michael addition, cyclization, and oxidation lead to the 1,8-naphthyridine ring system. The reaction is often highly exothermic and requires careful control.

Reaction Mechanism

The Skraup synthesis of 1,8-naphthyridine begins with the acid-catalyzed dehydration of glycerol to acrolein. The 2-aminopyridine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization, dehydration, and finally oxidation to yield the aromatic 1,8-naphthyridine.

Caption: General mechanism of the Skraup synthesis for 1,8-naphthyridines.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1,8-naphthyridine

This protocol describes the synthesis of 2,7-dimethyl-1,8-naphthyridine from 2-amino-6-methylpyridine and crotonaldehyde, which is an adaptation of the Skraup synthesis.

-

Materials:

-

2-Amino-6-methylpyridine

-

Crotonaldehyde

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 2-amino-6-methylpyridine and the oxidizing agent.

-

Slowly add crotonaldehyde to the mixture with vigorous stirring.

-

Heat the reaction mixture to the specified temperature (typically 140-160°C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data for Skraup Synthesis

| Starting Material | Reagent | Oxidizing Agent | Conditions | Yield (%) |

| 2-Aminopyridine | Glycerol | "Sulfo-mix" | 150°C, 5 h | 30 |

| 2-Amino-6-methylpyridine | Crotonaldehyde | Not specified | Not specified | 37 |

Note: Detailed quantitative data for the Skraup synthesis of a variety of 1,8-naphthyridines is less commonly reported in modern literature due to the harsh reaction conditions and often moderate yields.

The Doebner-von Miller Reaction: An Extension of the Skraup Synthesis

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, or a mixture of aldehydes and/or ketones that form them in situ, to produce quinolines. This method has been extended to the synthesis of 1,8-naphthyridines from aminopyridines.

Reaction Mechanism

The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.

Experimental Workflow

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Detailed experimental protocols and extensive quantitative data for the Doebner-von Miller synthesis of a wide range of 1,8-naphthyridines are not as readily available in recent literature as for the Friedländer synthesis. The reaction conditions are generally harsh, similar to the Skraup synthesis.

The Combes Synthesis: A Potential Route to 1,8-Naphthyridines

The Combes synthesis is another classical method for preparing quinolines, involving the acid-catalyzed condensation of anilines with β-diketones. While its application to the synthesis of 1,8-naphthyridines is less documented than the aforementioned methods, it represents a plausible early synthetic route. The reaction would involve the condensation of a 2-aminopyridine with a β-diketone.

General Reaction Principle

The reaction proceeds by the formation of a Schiff base from the aminopyridine and one of the carbonyl groups of the β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring, and finally dehydration to form the 1,8-naphthyridine.

Specific experimental protocols and quantitative data for the Combes synthesis of 1,8-naphthyridines are not well-documented in the readily available literature, but the general principles of the quinoline synthesis would apply.

Summary and Outlook

The early synthetic routes to the 1,8-naphthyridine scaffold, particularly the Friedländer, Skraup, and Doebner-von Miller reactions, laid the groundwork for the development of this important class of heterocyclic compounds. While the Friedländer synthesis has emerged as the most versatile and widely used method due to its milder conditions and generally higher yields, the classical Skraup and Doebner-von Miller reactions remain historically significant. This guide provides researchers with a foundational understanding of these key synthetic transformations, offering detailed protocols and comparative data to inform contemporary synthetic strategies in drug discovery and materials science. The continued exploration of these and novel synthetic methodologies will undoubtedly lead to the discovery of new 1,8-naphthyridine derivatives with diverse and valuable applications.

References

Spectroscopic Properties of 1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties.[1] A comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for their structural elucidation, characterization, and the rational design of new derivatives with customized properties. This technical guide provides an in-depth overview of the core spectroscopic properties of 1,8-naphthyridine derivatives, supported by detailed experimental methodologies and comparative data.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic transitions within 1,8-naphthyridine derivatives. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the naphthyridine core, as well as the solvent polarity.

Data Presentation

| Derivative | Solvent | Absorption λmax (nm) | Reference |

| Unsubstituted 1,8-naphthyridine | Ethanol | 299, 311 | |

| 2-methyl-1,8-naphthyridine | Water | Not Specified | [2] |

| 2,7-dimethyl-1,8-naphthyridine | Not Specified | Not Specified | [3] |

| 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine (L1) | Not Specified | Not Specified | [4] |

| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine (L2) | Not Specified | Not Specified | [4] |

| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine (L3) | Not Specified | Not Specified | [4] |

Experimental Protocols

Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[1] From this stock solution, a series of dilutions are made to obtain concentrations ranging from 1 µM to 100 µM.[1]

Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorbance of each diluted sample is then measured in a 1 cm path length quartz cuvette over a suitable wavelength range, typically from 200 nm to 600 nm.[1]

Fluorescence Spectroscopy

Many 1,8-naphthyridine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. Fluorescence spectroscopy provides insights into the excited state properties of these molecules.

Data Presentation

| Derivative | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 2,7-disubstituted 4-methyl-1,8-naphthyridines | Chloroform | 360 | Not Specified | Moderate | [2] |

| Europium(III) complexes with 1,8-naphthyridine | Solid State | Not Specified | Not Specified | Relative intensities studied | [3] |

Experimental Protocols

Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]

Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λmax determined from the UV-Vis absorption spectrum. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,8-naphthyridine derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Data Presentation

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Derivative | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Reference |

| Benzo[b][1][5]naphthyridone | 8.76 | 7.35 | 8.58 | - | 8.22 | 7.23 | |

| 2,4-dimethyl-5-amino-benzo[b][1][5]naphthyridine | - | 7.12 | - | - | 7.85 | 7.15 |

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Derivative | C-2 | C-3 | C-4 | C-4a | C-5a | C-6 | C-10a | Reference |

| Benzo[b][1][5]naphthyridone | 151.78 | 115.83 | 136.30 | 141.61 | 118.43 | 134.72 | 155.28 | |

| 2,4-dimethyl-5-amino-benzo[b][1][5]naphthyridine | 158.21 | 121.76 | 154.67 | 145.21 | 113.50 | 125.62 | 153.94 |

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.[1]

Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The ¹H NMR spectrum is typically acquired with 16-64 scans, while the ¹³C NMR spectrum may require a larger number of scans to achieve an adequate signal-to-noise ratio.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 1,8-naphthyridine derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Data Presentation

| Derivative | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Reference |

| 1,8-Naphthyridine | Electron Ionization | 130 | [6] |

| 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-1) | ESI | 373.25 | [7] |

| 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-2) | ESI | Not Specified | [7] |

| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-2) | ESI | Not Specified | [7] |

Experimental Protocols

Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[1]

Instrumentation and Measurement: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample can be introduced into the mass spectrometer by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.[1]

Signaling Pathways and Experimental Workflows

1,8-Naphthyridine derivatives have been shown to interact with various biological targets, including enzymes and signaling pathways.[8][9] For instance, certain derivatives have been identified as inhibitors of receptor tyrosine kinases and participants in cancer cell signaling.[8] A notable example is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.

A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses by inhibiting the TLR4/Myd88/NF-κB signaling pathway in lipopolysaccharide (LPS)-treated BV2 microglial cells.[10] This inhibitory action suppresses the production of pro-inflammatory mediators.[10]

Caption: Inhibition of the TLR4 signaling pathway by a 1,8-naphthyridine derivative.

A general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives often follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.

Caption: A typical experimental workflow for the characterization of 1,8-naphthyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]